Cas no 1021075-60-4 (N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide)

N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a synthetic compound with potential applications in medicinal chemistry. This compound exhibits unique structural features that may contribute to its pharmacological properties, including selectivity and bioavailability. Its cyclic structure and specific functional groups may enhance its interactions with biological targets, making it a valuable research tool for drug discovery.
N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide structure
1021075-60-4 structure
Product Name:N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
CAS No:1021075-60-4
MF:C18H20N4O3S
MW:372.441402435303
CID:5761215
Update Time:2025-07-19

N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
    • N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
    • Inchi: 1S/C18H20N4O3S/c1-2-25-14-7-5-13(6-8-14)19-16(23)11-26-17-10-9-15(21-22-17)20-18(24)12-3-4-12/h5-10,12H,2-4,11H2,1H3,(H,19,23)(H,20,21,24)
    • InChI Key: CATGORGYIMONHW-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=NN=C(SCC(NC3=CC=C(OCC)C=C3)=O)C=C2)=O)CC1

N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide Pricemore >>

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N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide Related Literature

Additional information on N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide

Introduction to N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide (CAS No. 1021075-60-4)

N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1021075-60-4, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure, characterized by a pyridazine core linked to a cyclopropane moiety and adorned with an ethoxyphenylcarbamoyl group, suggests potential biological activities that are worth investigating.

The structural features of N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide make it an intriguing subject for researchers seeking to develop novel therapeutic agents. The presence of a pyridazine ring is particularly noteworthy, as this heterocyclic system is frequently encountered in biologically active molecules. Pyridazines have been extensively studied for their potential as pharmacophores, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a cyclopropane group further enhances the compound's structural complexity, which can influence its pharmacokinetic properties and binding affinity to biological targets.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide molecule, with its unique structural motifs, may offer new opportunities for therapeutic intervention. For instance, the ethoxyphenyl moiety could serve as a key pharmacophore for interacting with specific enzymes or receptors involved in disease processes. This region's ability to engage in hydrophobic interactions and hydrogen bonding makes it particularly valuable for designing molecules with high specificity and affinity.

The sulfanyl group attached to the pyridazine ring introduces another layer of complexity to the molecule. Sulfanyl groups are known to participate in various chemical reactions and can influence the electronic properties of adjacent functional groups. This feature may be exploited to fine-tune the compound's biological activity by altering its reactivity or by enhancing its ability to bind to target proteins. Additionally, the cyclopropane carboxamide moiety at the end of the molecule could contribute to its solubility and metabolic stability, which are critical factors in drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with greater accuracy. By leveraging these tools, scientists can simulate how N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide interacts with biological targets such as enzymes and receptors. These simulations can provide valuable insights into the compound's mechanism of action and help guide further optimization efforts. For example, virtual screening techniques can be used to identify potential binding sites on target proteins, allowing researchers to design analogs with improved potency and selectivity.

Moreover, the synthesis of N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis process involves careful manipulation of various functional groups, including the introduction of the pyridazine ring, the ethoxyphenylcarbamoyl moiety, and the sulfanyl group. Each step must be meticulously controlled to ensure high yield and purity. The successful synthesis of this complex molecule demonstrates the capabilities of modern synthetic methodologies and opens up new avenues for exploring related structures.

In conclusion, N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide (CAS No. 1021075-60-4) is a structurally intricate compound with potential applications in pharmaceutical research. Its unique combination of heterocyclic systems and functional groups makes it an attractive candidate for further investigation. As our understanding of biological pathways continues to expand, molecules like this one will play a crucial role in developing novel therapeutic strategies. The ongoing research into this compound underscores the importance of innovative approaches in drug discovery and development.

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